molecular formula C14H11BrINO2 B13083852 Benzyl (2-bromo-6-iodophenyl)carbamate

Benzyl (2-bromo-6-iodophenyl)carbamate

Cat. No.: B13083852
M. Wt: 432.05 g/mol
InChI Key: VURDYCHCHCISIJ-UHFFFAOYSA-N
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Description

Benzyl (2-bromo-6-iodophenyl)carbamate is an organic compound with the molecular formula C14H11BrINO2. This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with a carbamate group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-bromo-6-iodophenyl)carbamate typically involves the bromination and iodination of a phenyl ring followed by the introduction of a carbamate group. One common method involves the use of bromine and iodine reagents under controlled conditions to achieve selective halogenation. The carbamate group can be introduced using carbamoylation reactions, which often involve the reaction of an amine with a carbonylimidazolide in the presence of a nucleophile .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and carbamoylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-bromo-6-iodophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl carbamates, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Benzyl (2-bromo-6-iodophenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (2-bromo-6-iodophenyl)carbamate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-bromo-6-iodophenyl)carbamate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and enable specific types of chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications .

Properties

Molecular Formula

C14H11BrINO2

Molecular Weight

432.05 g/mol

IUPAC Name

benzyl N-(2-bromo-6-iodophenyl)carbamate

InChI

InChI=1S/C14H11BrINO2/c15-11-7-4-8-12(16)13(11)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)

InChI Key

VURDYCHCHCISIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=C2I)Br

Origin of Product

United States

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